2-(2-methoxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)-N-phenylacetamide
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Overview
Description
2-(2-METHOXY-4,7-DIOXO-3,4,5,6,7,8-HEXAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL)-N~1~-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHOXY-4,7-DIOXO-3,4,5,6,7,8-HEXAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL)-N~1~-PHENYLACETAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a pyrimidine derivative with an appropriate amine, followed by methoxylation and further functionalization to introduce the phenylacetamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pressure regulation, as well as continuous monitoring of reaction progress, is essential to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-METHOXY-4,7-DIOXO-3,4,5,6,7,8-HEXAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL)-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound .
Scientific Research Applications
2-(2-METHOXY-4,7-DIOXO-3,4,5,6,7,8-HEXAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL)-N~1~-PHENYLACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound, with studies exploring its effects on various biological systems.
Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-cancer or anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-METHOXY-4,7-DIOXO-3,4,5,6,7,8-HEXAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL)-N~1~-PHENYLACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, which share a similar core structure but differ in their functional groups and side chains. Examples include:
- 4R,12aS-7-Methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxylic acid .
- Various indole derivatives, which also exhibit a range of biological activities .
Uniqueness
Its methoxy and phenylacetamide groups, in particular, contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H16N4O4 |
---|---|
Molecular Weight |
328.32 g/mol |
IUPAC Name |
2-(2-methoxy-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl)-N-phenylacetamide |
InChI |
InChI=1S/C16H16N4O4/c1-24-16-19-13-11(15(23)20-16)7-9(14(22)18-13)8-12(21)17-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,17,21)(H2,18,19,20,22,23) |
InChI Key |
CGUQGTRMGJCPCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(CC(C(=O)N2)CC(=O)NC3=CC=CC=C3)C(=O)N1 |
Origin of Product |
United States |
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